molecular formula C20H25N3O2 B2735349 2-phenyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)butanamide CAS No. 2034194-69-7

2-phenyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)butanamide

Cat. No.: B2735349
CAS No.: 2034194-69-7
M. Wt: 339.439
InChI Key: APEHMFSIDJXIHK-JHJOSGQCSA-N
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Description

2-phenyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)butanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a phenyl group, a cyclohexyl group substituted with a pyrimidin-2-yloxy moiety, and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)butanamide typically involves multiple steps, including the formation of the cyclohexyl intermediate, the introduction of the pyrimidin-2-yloxy group, and the final coupling with the phenyl butanamide moiety. Common synthetic routes may include:

    Formation of the Cyclohexyl Intermediate: This step may involve the hydrogenation of a suitable precursor to form the cyclohexyl ring.

    Introduction of the Pyrimidin-2-yloxy Group: This can be achieved through nucleophilic substitution reactions using pyrimidine derivatives.

    Coupling with Phenyl Butanamide: The final step involves the coupling of the cyclohexyl intermediate with phenyl butanamide using amide bond formation techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The phenyl group can be oxidized to form phenolic derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The pyrimidin-2-yloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a suitable catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Phenolic derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its structural features.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-phenyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)butanamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-phenyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide
  • 2-phenyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)propionamide

Uniqueness

2-phenyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)butanamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

2-phenyl-N-(4-pyrimidin-2-yloxycyclohexyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-2-18(15-7-4-3-5-8-15)19(24)23-16-9-11-17(12-10-16)25-20-21-13-6-14-22-20/h3-8,13-14,16-18H,2,9-12H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APEHMFSIDJXIHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2CCC(CC2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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